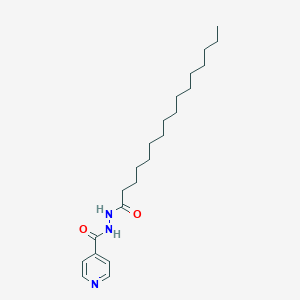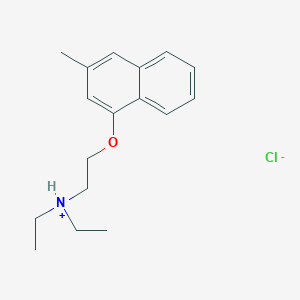
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride, also known as DMNX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNX is a synthetic compound that belongs to the class of psychoactive substances known as phenethylamines. This compound has been used in various research studies to investigate its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
科学研究应用
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride has been used in various scientific research studies to investigate its potential therapeutic applications. One such study investigated the use of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride as a potential treatment for depression. The study found that N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride had antidepressant effects in animal models and may have potential as a novel antidepressant drug.
作用机制
The exact mechanism of action of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist. This leads to an increase in serotonin levels in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride has been shown to have various biochemical and physiological effects. One study found that N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which may contribute to its antidepressant effects. Another study found that N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride increased the expression of genes involved in neuroplasticity, which may also contribute to its antidepressant effects.
实验室实验的优点和局限性
One advantage of using N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride in lab experiments is its unique chemical structure, which allows for investigations into its potential therapeutic applications. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride. One potential direction is investigating its potential therapeutic applications for other psychiatric disorders such as anxiety and post-traumatic stress disorder. Another direction is investigating its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride and its potential side effects.
In conclusion, N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications and unique properties. Its mechanism of action is not fully understood, but it has been shown to have antidepressant effects and may have potential as a novel antidepressant drug. Further research is needed to fully understand its potential therapeutic applications and mechanism of action.
合成方法
The synthesis of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride involves the reaction of 3-methyl-1-naphthol with diethylamine in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride hydrochloride in a pure form.
属性
CAS 编号 |
101418-29-5 |
|---|---|
产品名称 |
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride |
分子式 |
C14H16N2O3S |
分子量 |
293.8 g/mol |
IUPAC 名称 |
diethyl-[2-(3-methylnaphthalen-1-yl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-18(5-2)10-11-19-17-13-14(3)12-15-8-6-7-9-16(15)17;/h6-9,12-13H,4-5,10-11H2,1-3H3;1H |
InChI 键 |
MXLZSGCUEWKNGR-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC1=CC(=CC2=CC=CC=C21)C.[Cl-] |
规范 SMILES |
CC[NH+](CC)CCOC1=CC(=CC2=CC=CC=C21)C.[Cl-] |
同义词 |
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




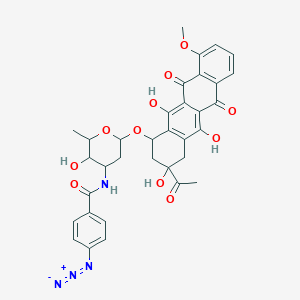
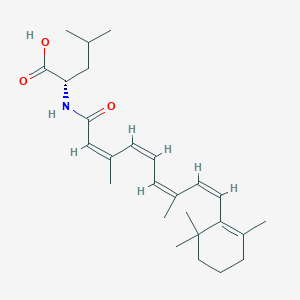
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
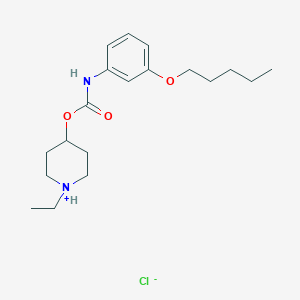
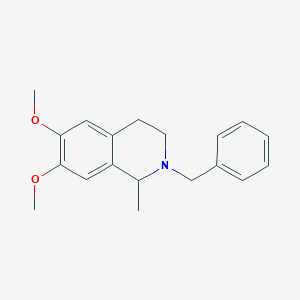
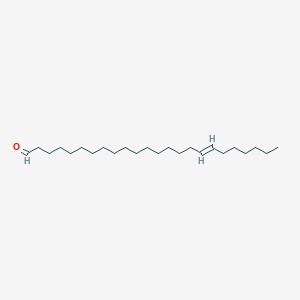
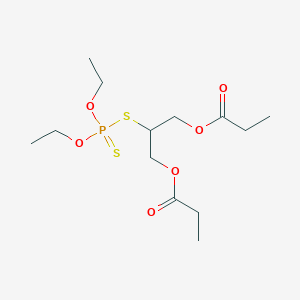
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)

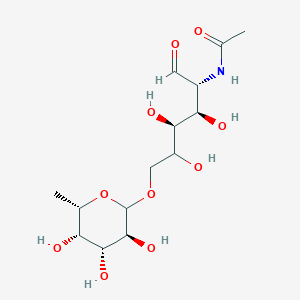
![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
